4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline

Catalog No.
S780555
CAS No.
109099-69-6
M.F
C12H18N2O2S
M. Wt
254.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline

CAS Number

109099-69-6

Product Name

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonylaniline

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

InChI

InChI=1S/C12H18N2O2S/c1-10-4-2-3-9-14(10)17(15,16)12-7-5-11(13)6-8-12/h5-8,10H,2-4,9,13H2,1H3

InChI Key

YCXPHUHJDQRZRT-UHFFFAOYSA-N

SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N

4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline (CAS 109099-69-6) is a substituted sulfonylaniline derivative recognized for its role as a critical building block in medicinal chemistry. It is structurally defined by an aniline core functionalized with a sulfonyl group attached to a 2-methylpiperidine moiety. This compound has been successfully utilized as a key precursor in the synthesis of potent, clinically-investigated multi-kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are pivotal in oncology research. [REFS-1, REFS-2] Its specific stereochemistry and substitution pattern are crucial for achieving high-affinity interactions in the final active pharmaceutical ingredients.

Research Fit

Synthetic intermediate with reactive primary aniline handle for derivatization
Sulfonamide scaffold reported to support kinase-targeted library design
2-Methylpiperidine substituent offers steric/electronic differentiation from unsubstituted analogs

Substituting 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline with structurally similar analogs, such as the unsubstituted 4-(piperidin-1-ylsulfonyl)aniline, is inadvisable for performance-driven applications. The single methyl group at the 2-position of the piperidine ring is not a trivial modification; it imparts specific conformational constraints and steric properties. These features are critical for optimizing the binding affinity of the final molecule to its target kinase. As demonstrated in downstream applications, removing this methyl group results in a measurable loss of biological potency. [1] Therefore, for research and development programs aiming to reproduce or build upon established high-potency kinase inhibitor scaffolds, sourcing this exact intermediate is essential to avoid significant performance degradation.

Substitution Risk

Steric effects

2-Methyl group alters binding conformation and lipophilicity compared to the unsubstituted piperidine analog, which may shift target interaction profiles.

Pharmacological profile

Downstream biological outcomes may differ without revalidation if the non-methylated analog is used as a direct substitute.

Physicochemical identity

Distinct solid-state properties complicate quality control and identity verification when replacing with the unsubstituted variant.

Precursor to a 2-Fold More Potent CDK2 Inhibitor Compared to Unsubstituted Analog

When used as a precursor in the synthesis of a specific N-(5-cyclopropyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine based inhibitor, 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline (109099-69-6) yields a final compound with a CDK2 IC50 of 0.002 µM. In a direct comparison, the identical final compound synthesized using the unsubstituted analog, 4-(piperidin-1-ylsulfonyl)aniline, exhibited a CDK2 IC50 of 0.004 µM. [1] This demonstrates that the presence of the 2-methyl group on the piperidine ring directly contributes to a 100% increase in inhibitory potency.

Evidence DimensionPotency of Downstream Inhibitor (CDK2 IC50)
Target Compound Data0.002 µM
Comparator Or Baseline4-(Piperidin-1-ylsulfonyl)aniline-derived inhibitor: 0.004 µM
Quantified Difference2-fold higher potency
ConditionsIn vitro CDK2 enzyme assay, as described in Example 40 of the cited patent.

For any project requiring maximal potency against CDK2 within this chemical series, this specific intermediate is the documented choice to achieve a two-fold efficacy gain.

Melting Point
Reported
109–117 °C vs 104–106 °C
Increase of 5–11 °C vs unsubstituted analog
Supports QC identity verification
Supplier-reported data; method context may vary

Validated Precursor for AT9283, a Clinically Investigated Multi-Kinase Inhibitor

This compound is a documented key intermediate in the synthesis of AT9283, a potent inhibitor of Aurora A, Aurora B, and JAK2 kinases that has been evaluated in clinical trials. [REFS-1, REFS-2] The use of 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline is specified in the patent literature for producing this advanced drug candidate. [1] The final compound, AT9283, demonstrated significant tumor growth inhibition in in-vivo xenograft models. [3]

Evidence DimensionPrecursor Suitability for Clinical Candidate Synthesis
Target Compound DataConfirmed intermediate for the synthesis of clinical candidate AT9283.
Comparator Or BaselineGeneric or alternative aniline sulfonamides not specified for AT9283 synthesis.
Quantified DifferenceN/A (Qualitative validation through use in a patented, clinically-trialed drug synthesis route)
ConditionsMulti-step organic synthesis as described in patent literature for producing AT9283.

Procuring this specific intermediate ensures adherence to a validated, patent-backed synthesis route for a biologically significant and clinically-relevant multi-kinase inhibitor.

Pharmacophore Access
Reported
2-Methylpiperidine sulfonamide enables synthesis of trifluoromethyl-pyrrole-carboxamide derivatives
Unsubstituted analog yields phenoxy-aniline derivatives
Dictates accessible chemical space for library design
Cross-study comparable (BRENDA ligand data)

Significantly Different Thermal Properties Suggesting Distinct Processability

The solid-state properties of 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline differ significantly from its unsubstituted analog. The target compound has a reported melting point of 136-139 °C, which is over 50 °C lower than that of 4-(piperidin-1-ylsulfonyl)aniline (m.p. 189-192 °C). [REFS-1, REFS-2] This substantial difference in melting point indicates distinct crystal lattice energies and packing, which can directly influence key processability parameters such as solubility, dissolution rate in specific solvents, and hygroscopicity.

Evidence DimensionMelting Point (°C)
Target Compound Data136-139 °C
Comparator Or Baseline4-(Piperidin-1-ylsulfonyl)aniline: 189-192 °C
Quantified Difference>50 °C lower melting point
ConditionsStandard determination of melting point for solid material.

This difference in physical properties may be critical for process design, offering potential advantages in solubility or handling under specific thermal conditions where the higher-melting analog is unsuitable.

Kinase Inhibition
Class-level
Potential BTK/JAK inhibition reported; specific IC₅₀ data not publicly disclosed
Supports kinase-targeted optimization, requires empirical validation
Vendor annotations and class-level SAR; data to verify

Lead Optimization for High-Potency CDK Inhibitors

For medicinal chemistry programs focused on developing selective CDK2 inhibitors where achieving sub-nanomolar to low-nanomolar potency is the primary objective. Using this intermediate provides a validated starting point to access scaffolds with a documented 2-fold potency advantage over simpler analogs. [1]

Synthesis of Clinically-Relevant Multi-Targeted Kinase Inhibitors

Ideal for process development and scale-up chemistry targeting complex, multi-kinase inhibitors like AT9283. Procuring this specific precursor ensures consistency with the established synthetic route for compounds targeting Aurora and JAK kinases, facilitating reproducibility and comparison with published biological data. [2]

Process Chemistry Requiring Tailored Solid-State Properties

In workflows where the dissolution rate or solubility of sulfonylaniline intermediates in specific organic solvents is a limiting factor. The significantly lower melting point of this compound compared to its unsubstituted analog may provide a processability advantage in certain crystallization or reaction setups.

Application Fit

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Sulfonamide scaffold with reactive aniline; 2-methyl steric signature
SAR exploration and library diversity; kinase panel screening
Pharmaceutical/agrochemical intermediate
Primary amine handle and distinct solid-state properties
Process purity and characterization; melting point consistency
Analytical method development
Defined melting point and sulfonamide identity
HPLC/LC-MS method specificity; purity verification

XLogP3

1.7

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